Cyclohexylmethanesulfonyl Chloride
Description
Significance and Broad Utility in Academic and Industrial Chemistry
The significance of cyclohexylmethanesulfonyl chloride lies in its role as a versatile sulfonylating agent. orgsyn.org It is widely used in both academic laboratories for fundamental research and in industrial settings for the synthesis of complex molecules. Its applications span from the preparation of fine chemicals to the development of new materials. The incorporation of the cyclohexylmethane group can enhance the lipophilicity and steric bulk of a molecule, which can be crucial for tuning its biological activity or material properties.
Historical Context of Sulfonyl Chlorides in Organic Synthesis
The journey of sulfonyl chlorides in organic synthesis began with aromatic variants like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. These reagents became indispensable for the protection of alcohols and amines and for the formation of sulfonamides and sulfonate esters. The development of non-aromatic sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), expanded the synthetic toolbox, offering different reactivity and solubility profiles. masterorganicchemistry.com The synthesis of alkanesulfonyl chlorides has been explored through various methods, including the oxidative chlorination of thiols and the reaction of sulfonic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride. orgsyn.orgresearchgate.net
Scope and Research Trajectories Pertaining to this compound
Current research involving this compound is primarily focused on its application in the synthesis of biologically active compounds and functional materials. In medicinal chemistry, it is used to create novel sulfonamide derivatives for drug discovery programs. chemimpex.com In materials science, the incorporation of the bulky cyclohexyl group is being explored for the development of specialized polymers, such as those used in photoresists for microelectronics. nih.gov Research is also directed towards developing more efficient and environmentally friendly methods for its synthesis.
Structure
2D Structure
Properties
IUPAC Name |
cyclohexylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZPMGQCWZOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397659 | |
| Record name | Cyclohexylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-30-1 | |
| Record name | Cyclohexylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylmethane sulfonyl chloride | |
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Chemical and Physical Properties
The distinct chemical and physical properties of cyclohexylmethanesulfonyl chloride are fundamental to its reactivity and handling.
| Property | Value |
| Molecular Formula | C₇H₁₃ClO₂S |
| Molecular Weight | 196.70 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 280 °C |
| Melting Point | 114-115 °C |
| Density | 1.229 g/cm³ |
| CAS Number | 4352-30-1 |
This table is populated with data from various chemical suppliers and databases. chemicalbook.com
Mechanistic Investigations of Cyclohexylmethanesulfonyl Chloride Reactions
Nucleophilic Acyl Substitution Mechanismsmagtech.com.cnacs.org
Reactions of cyclohexylmethanesulfonyl chloride are analogous to those of carboxylic acid chlorides and are primarily categorized as nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the chloride ion. wikipedia.org The high reactivity of the sulfonyl chloride group is attributed to the presence of two strongly electronegative oxygen atoms and a chlorine atom, all of which pull electron density away from the central sulfur atom, making it highly electrophilic. nih.gov
The most common pathway for nucleophilic substitution on sulfonyl chlorides is the addition-elimination mechanism. cdnsciencepub.comacs.org This two-step process is initiated by the attack of a nucleophile (Nu-H) on the electrophilic sulfur atom.
Addition Step: The nucleophile forms a new bond with the sulfur atom. This forces the electrons of the sulfur-oxygen double bond onto one of the oxygen atoms, resulting in a transient, negatively charged tetrahedral intermediate. cdnsciencepub.comacs.org
Elimination Step: The tetrahedral intermediate is unstable and collapses. The sulfur-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled. This is typically followed by the deprotonation of the original nucleophile by the liberated chloride ion to yield the final substitution product and hydrogen chloride. cdnsciencepub.comacs.org
This mechanism is characteristic of reactions with various nucleophiles, including water, alcohols, and amines, leading to the formation of sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.orgtaylorandfrancis.com
This compound serves as a potent electrophilic sulfonylating agent. The sulfur atom, rendered highly electron-deficient by the attached oxygen and chlorine atoms, is the primary site for nucleophilic attack. magtech.com.cnnih.gov This property allows the compound to transfer the cyclohexylmethanesulfonyl group (C₆H₁₁CH₂SO₂-) to a wide range of nucleophilic substrates. This process, known as sulfonylation, is fundamental to the synthesis of sulfonamides and sulfonate esters, which are classes of compounds with significant applications in medicinal chemistry and organic synthesis. nih.gov For example, in the Hinsberg test, sulfonyl chlorides react with primary and secondary amines to form sulfonamides. wikipedia.org
Formation and Reactivity of Transient Intermediates, e.g., Sulfenesacs.org
Under specific conditions, particularly in the presence of a base, reactions of alkanesulfonyl chlorides like this compound can proceed through a different pathway involving a highly reactive, transient intermediate known as a sulfene (B1252967) (R-CH=SO₂). magtech.com.cntandfonline.com This pathway is an elimination-addition mechanism.
Formation (Elimination): A base removes a proton from the α-carbon (the carbon adjacent to the sulfonyl group). This is followed by the elimination of the chloride ion to form the sulfene intermediate. The existence of sulfenes has been confirmed through deuterium (B1214612) labeling and trapping experiments. tandfonline.com
Reactivity (Addition): The newly formed sulfene is highly electrophilic and reacts rapidly with any available nucleophile. For instance, in aqueous media, it is trapped by water to form the corresponding sulfonic acid. tandfonline.comcdnsciencepub.com
The reaction pathway—whether direct substitution or via a sulfene intermediate—is often dependent on the pH of the medium. In acidic to neutral conditions, direct nucleophilic substitution on the sulfur atom (an Sₙ2-type reaction) is dominant. tandfonline.com However, in basic media, the elimination-addition pathway through the sulfene intermediate becomes the major route. acs.orgtandfonline.com
Kinetic and Thermodynamic Studies of Reaction Pathwaysnih.gov
Kinetic studies of alkanesulfonyl and arenesulfonyl chlorides provide insight into the factors governing their reactivity. While specific data for this compound is not extensively documented, studies on related compounds like methanesulfonyl chloride and benzenesulfonyl chlorides offer valuable models.
The rate of reaction is highly dependent on the reaction conditions. A key finding from studies on methanesulfonyl chloride is the change in mechanism and rate with pH. tandfonline.com Kinetic solvent isotope effect (kH₂O/kD₂O) measurements are a powerful tool for distinguishing between mechanisms. For example, the hydrolysis of various benzenesulfonyl chlorides showed a systematic variation in the kinetic solvent isotope effect, indicating a high degree of bond-making in the transition state. nih.gov
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for the hydrolysis of various sulfonyl chlorides. For a series of benzenesulfonyl chlorides, electron-withdrawing substituents were found to increase the enthalpy of activation and lead to less negative entropies of activation. nih.gov
Below is a table summarizing representative kinetic data for related sulfonyl chloride reactions, illustrating the influence of structure and conditions on reaction rates.
| Sulfonyl Chloride | Reaction Condition | Rate Constant | Kinetic Isotope Effect (kH/kD) | Reference |
| Methanesulfonyl Chloride | Hydrolysis (pH 8-10) | k_OH (base-catalyzed) | ~4 to 7.7 | tandfonline.com |
| Methanesulfonyl Chloride | Hydrolysis (pH 1-6) | k_w (water-catalyzed) | No significant KIE | tandfonline.com |
| p-Toluenesulfonyl Chloride | Chloride Exchange | Relative k = 1.00 | - | nih.gov |
| Benzenesulfonyl Chloride | Chloride Exchange | Relative k = 1.48 | - | nih.gov |
| p-Nitrobenzenesulfonyl Chloride | Chloride Exchange | Relative k = 14.8 | - | nih.gov |
This table is interactive. Click on the headers to sort the data.
These studies collectively indicate that the reaction pathway and rate for this compound are expected to be sensitive to factors such as solvent polarity, pH, and the nature of the nucleophile. nih.gov Thermodynamic analyses of related reactions show that the sulfonylation process is generally exothermic. magtech.com.cn
Stereochemical Aspects and Control in Reactions Involving this compound
The stereochemical outcome of reactions involving this compound is primarily considered from two perspectives: reactions at the sulfur center and the influence of the cyclohexyl ring.
The sulfur atom in this compound is tetrahedral. wikipedia.org Nucleophilic substitution at this tetracoordinate sulfur center, when it proceeds via a direct Sₙ2-like mechanism, is generally expected to occur with an inversion of configuration at the sulfur atom, analogous to the classic Walden inversion at a carbon center. slideshare.net However, since the starting material is typically achiral at the sulfur atom, this inversion is often not observable unless isotopically labeled compounds are used. slideshare.net If the reaction proceeds through a trigonal bipyramidal intermediate via an addition-elimination mechanism, the stereochemical outcome depends on the relative positions of the entering and leaving groups in this short-lived species. slideshare.net
The cyclohexyl group itself, while not directly participating in the bond-breaking and bond-forming events at the sulfur atom, exerts a significant steric influence. Its bulky nature can hinder the approach of nucleophiles, potentially affecting the reaction rate. Furthermore, the conformation of the cyclohexyl ring (chair, boat, or twist-boat) can play a role in the reactivity. researchgate.net In cases where the cyclohexyl ring is substituted and therefore chiral, its stereochemistry can direct the approach of a nucleophile or reagent, potentially leading to diastereoselectivity in the products. acs.orgnih.gov For example, in nucleophilic substitution reactions of other cyclohexyl systems, the existing stereocenters on the ring have been shown to control the stereoselectivity of the reaction.
Advanced Applications of Cyclohexylmethanesulfonyl Chloride in Organic Synthesis
Synthesis of Sulfonamides and Sulfonyl-Containing Compounds
The reaction of cyclohexylmethanesulfonyl chloride with primary or secondary amines is a fundamental method for synthesizing the corresponding N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry and materials science, as the sulfonamide functional group is a key component in numerous biologically active compounds and functional materials. nih.govresearchgate.net The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond.
The synthesis of sulfonamides is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com The choice of solvent and reaction conditions can be tailored to the specific substrates. For instance, syntheses can be conducted in aqueous basic media or in organic solvents like dichloromethane. nih.govmdpi.com
| Reactant A (Amine) | Reactant B | Product (Sulfonamide) | Significance/Application |
| Primary/Secondary Amine | This compound | N-substituted Cyclohexylmethanesulfonamide (B2885003) | Core reaction for building complex sulfonamides. |
| Amino Acids (e.g., Histidine) | This compound | N-cyclohexylmethanesulfonyl Amino Acid | Introduction of lipophilic sulfonyl group to biological building blocks. nih.gov |
| Bioactive Amines (e.g., Trimetazidine) | This compound | Bioactive Cyclohexylmethanesulfonamide Conjugate | Creation of hybrid molecules with potentially enhanced therapeutic properties. mdpi.com |
This table illustrates the general synthetic scheme for producing various sulfonamides from this compound, based on analogous reactions with other sulfonyl chlorides.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represent a highly efficient and environmentally friendly approach in organic chemistry. rsc.org Such strategies are valuable for constructing complex molecules from simple precursors in a streamlined fashion. mdpi.com In the context of this compound, one-pot procedures can be designed to generate an amine in situ, which then reacts with the sulfonyl chloride to produce the desired sulfonamide.
For example, a reaction sequence could involve the reduction of a nitro compound to an amine, followed by the addition of this compound to the same pot to form the sulfonamide. This avoids the isolation of the often sensitive or toxic amine intermediate. researchgate.net Cascade reactions, where the first reaction triggers a subsequent transformation, are another powerful one-pot strategy that can be employed. rsc.orgnih.gov
Stereoselectivity is crucial in the synthesis of chiral pharmaceuticals and biologically active compounds, where only one stereoisomer exhibits the desired activity. The synthesis of sulfonamide derivatives can be rendered stereoselective by employing chiral starting materials or catalysts.
An established method for achieving stereocontrol is to react this compound with an enantiomerically pure chiral amine. In this substrate-controlled approach, the stereochemistry of the final sulfonamide is dictated by the stereocenter(s) present in the amine starting material. Alternatively, visible-light-enabled photoredox catalysis has emerged as a powerful tool for stereoselective cycloadditions to create complex cyclic amines, which could subsequently be reacted with this compound to yield highly functionalized, stereodefined cyclohexylamine (B46788) derivatives. nih.gov While the reaction with the sulfonyl chloride itself does not typically create a new stereocenter at the sulfur atom, its incorporation into a molecule with existing chirality is a key step in the synthesis of complex chiral targets.
This compound as a Leaving Group Precursor in Complex Transformations
The cyclohexylmethanesulfonyl group is an excellent leaving group in nucleophilic substitution reactions, analogous to the widely used tosylate and mesylate groups. libretexts.org This property is harnessed by first converting a hydroxyl group (-OH) in a complex molecule into a cyclohexylmethanesulfonate ester. This is achieved by reacting the alcohol with this compound, typically in the presence of a non-nucleophilic base like pyridine.
The resulting sulfonate ester is a much better leaving group than the original hydroxyl group because its negative charge is stabilized by resonance across the sulfonyl group. This enhanced leaving group ability facilitates subsequent nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions, allowing for the introduction of a wide range of functionalities. libretexts.org A key advantage of this two-step process is that the conversion of the alcohol to the sulfonate ester proceeds with retention of configuration at the carbon atom, providing stereochemical control. libretexts.org
| Original Functional Group | Reagent | Intermediate | Leaving Group | Subsequent Transformation |
| Alcohol (-OH) | This compound | Cyclohexylmethanesulfonate Ester | Cyclohexylmethanesulfonate (-OSO₂CH₂C₆H₁₁) | Nucleophilic Substitution (SN1/SN2), Elimination (E1/E2) |
This table outlines the process of converting a poor leaving group (hydroxyl) into an excellent one (cyclohexylmethanesulfonate) to enable further synthetic transformations.
Functionalization of Organic Molecules
The introduction of sulfonyl groups can significantly alter the physical, chemical, and biological properties of organic molecules. This compound is a key reagent for this purpose, enabling the direct incorporation of the cyclohexylmethanesulfonyl moiety.
The cyclohexylmethanesulfonyl group can be introduced into a molecule to increase its lipophilicity, modulate its electronic properties, or provide a handle for further chemical modification. The most direct methods involve the reaction of this compound with nucleophiles such as amines (to form sulfonamides) or alcohols (to form sulfonate esters).
Furthermore, advanced C-H functionalization techniques offer powerful methods for creating carbon-sulfur bonds. beilstein-journals.orgrsc.orgrsc.org While direct C-H sulfonylation with this compound is challenging, related strategies involving sulfonyl radicals can be envisioned. These methods allow for the modification of organic scaffolds at positions that are otherwise unreactive, providing novel pathways to functionalized molecules. nih.gov
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov MCRs are highly valued for their efficiency and ability to rapidly generate molecular diversity. chemrxiv.org
This compound can be integrated into MCRs or sequential one-pot processes. For instance, an MCR could be designed to produce a primary or secondary amine as an intermediate, which is then trapped in situ by this compound to yield a complex sulfonamide. This approach avoids the need to isolate the amine intermediate and directly leads to a more complex, functionalized product in a single, efficient operation. The reactivity of the sulfonyl chloride group makes it an ideal candidate for capturing nucleophilic species generated during the course of an MCR.
Synthesis of Advanced Materials and Fine Chemicals
This compound's utility in creating advanced materials and fine chemicals stems from its reactive sulfonyl chloride group. This functional group can readily participate in nucleophilic substitution reactions, making it a candidate for introducing the cyclohexylmethanesulfonyl moiety into various molecular structures. This could potentially be used to tailor the properties of the resulting materials, such as solubility, thermal stability, and biological activity.
In principle, this compound could be employed in specialty polymer synthesis in two primary ways: as a monomer precursor or as a polymer modification agent.
As a Monomer Precursor: It could be used to synthesize a functional monomer containing the cyclohexylmethanesulfonate group. This monomer could then be polymerized, or copolymerized with other monomers, to create a specialty polymer with the cyclohexylmethanesulfonyl group as a repeating side chain. The bulky and aliphatic nature of the cyclohexyl group could influence the polymer's physical properties, such as its glass transition temperature and solubility.
As a Polymer Modification Agent: An existing polymer with reactive functional groups (e.g., hydroxyl or amine groups) could be chemically modified by reacting it with this compound. This post-polymerization modification would introduce the cyclohexylmethanesulfonyl group onto the polymer backbone, thereby altering its surface properties, chemical resistance, or other desired characteristics.
A hypothetical example of specialty polymers that could be synthesized is presented in the table below.
| Polymer Type | Potential Monomer/Polymer Precursor | Potential Properties and Applications |
| Poly(cyclohexylmethanesulfonate) Homopolymer | A vinyl or acrylic monomer functionalized with a cyclohexylmethanesulfonate ester | Potentially enhanced thermal stability and hydrophobicity; could be explored for use in specialty coatings or as a matrix material in composites. |
| Copolymers | Copolymerization of a cyclohexylmethanesulfonate-containing monomer with monomers like styrene (B11656) or methyl methacrylate | Tailorable properties depending on the comonomer ratio; could be used to create materials with specific refractive indices or mechanical strengths for optical or engineering applications. |
| Surface-Modified Polymers | Polymers with hydroxyl or amine functionalities (e.g., polyvinyl alcohol, polyethyleneimine) | Modified surface energy, leading to applications in areas like biocompatible materials or membranes with controlled permeability. |
This table is illustrative and based on general chemical principles, as specific research data for these polymers is not available.
The potential applications of this compound in material science research are extensions of its role in synthesizing functional molecules and polymers.
Functional Surfaces: By grafting molecules containing the cyclohexylmethanesulfonyl group onto a material's surface, its surface properties, such as wettability and adhesion, could be precisely controlled. This is a common strategy in material science to create surfaces for specific applications, including biocompatible implants or anti-fouling coatings.
Membrane Technology: The introduction of the sulfonate group could be explored in the development of ion-exchange membranes. While typically aromatic sulfonic acids are used, the properties imparted by the cyclohexyl group might offer unique selectivities or transport characteristics.
Drug Delivery: Polymers containing the cyclohexylmethanesulfonyl moiety could be investigated as potential matrices for controlled drug release. The rate of drug diffusion could be influenced by the physical and chemical properties of the polymer matrix.
The table below outlines potential research areas in material science for this compound.
| Research Area | Potential Role of this compound | Desired Outcome/Property |
| Biomaterials | Surface modification of metallic or polymeric implants with molecules derived from this compound. | Improved biocompatibility, reduced protein fouling, and controlled cell adhesion. |
| Advanced Coatings | Incorporation into polymer formulations for protective or functional coatings. | Enhanced scratch resistance, tailored refractive index, or specific chemical resistance. |
| Functional Membranes | Synthesis of polymers for use in separation and purification membranes. | Selective transport of ions or molecules based on the properties of the cyclohexylmethanesulfonyl group. |
This table represents potential research directions and is not based on documented studies involving this compound.
Research into Cyclohexylmethanesulfonyl Chloride in Medicinal and Agrochemical Chemistry
Modification of Drug Molecules and Pharmaceutical Intermediates
The introduction of a cyclohexylmethanesulfonyl group can significantly alter the physicochemical properties of a parent molecule, such as its size, lipophilicity, and hydrogen bonding capacity. These modifications are explored by medicinal chemists to refine the pharmacological profile of drug candidates.
Enhancement of Efficacy and Bioavailability through Sulfonylation
Sulfonylation, the process of adding a sulfonyl group to a molecule, is a key strategy in drug development. While direct studies detailing the specific impact of cyclohexylmethanesulfonyl chloride on drug bioavailability are not prevalent, the general principle of sulfonylation is well-established. By reacting this compound with a drug molecule or a pharmaceutical intermediate, a sulfonamide or sulfonate ester is formed. This transformation can modify a drug's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The bulky and lipophilic nature of the cyclohexylmethyl group can, for instance, enhance a drug's ability to cross biological membranes, potentially leading to improved efficacy.
Synthesis of Biologically Active Sulfonyl Derivatives
The synthesis of novel sulfonamide derivatives is a major application of this compound in medicinal chemistry. Sulfonamides are a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer effects.
Researchers have synthesized various series of sulfonamide derivatives to evaluate their therapeutic potential. For example, a study on arylpropyl sulfonamide analogues of B13, a ceramide analogue and apoptosis inducer, evaluated their cytotoxicity. kjpp.net Several of the synthesized sulfonamides showed more potent activity against prostate cancer (PC-3) and leukemia (HL-60) cell lines than the parent compound. kjpp.net The replacement of an amide group in the original compound with a sulfonamide group was found to increase cytotoxic activity, highlighting the value of this synthetic strategy. kjpp.net
| Compound | IC₅₀ (µM) vs. PC-3 Cells | IC₅₀ (µM) vs. HL-60 Cells |
| B13 | 79.3 | 33.6 |
| Compound 4 | 44.9 | Not Reported |
| Compound 9 | 40.5 | Not Reported |
| Compound 14 | 39.1 | Not Reported |
| Compound 15 | 29.2 | 20.7 |
| Compound 20 | 35.9 | Not Reported |
| Data sourced from Hwang et al., 2013. kjpp.net |
In another area, novel sulfonamide derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin, a compound related to the anticancer agent etoposide, have been synthesized. nih.gov Several of these derivatives were found to be potent poisons of human DNA topoisomerase II, a critical enzyme for cell division. nih.govacs.org Notably, sulfonamides with an aliphatic side chain or specific amino-sulfonamide structures showed increased cytotoxicity compared to etoposide. nih.govacs.org The morpholino- and piperazino-containing sulfonamide derivatives proved to be the most promising in in vivo models of leukemia and lung carcinoma. nih.gov
Investigation of Protein Kinase Inhibition through Derivatives
Protein kinases are crucial regulators of cell signaling, and their inhibition is a major strategy in cancer therapy. The cyclohexylmethyl group has been successfully incorporated into molecules designed to inhibit these enzymes. A notable example is O6-cyclohexylmethylguanine (NU2058), which served as a lead compound in a structure-based drug discovery program targeting cyclin-dependent kinases (CDKs). capes.gov.brnih.gov CDKs are key to regulating the cell cycle, and their deregulation is common in cancer cells. youtube.com
Further synthesis and evaluation of N2-substituted analogues of O6-cyclohexylmethylguanine led to the discovery of highly potent inhibitors of CDK1 and CDK2. capes.gov.brnih.gov The research confirmed that an aromatic substituent at the N2 position was crucial for potency. capes.gov.brnih.gov Adding a group capable of donating a hydrogen bond at the 4'-position of this aromatic ring further enhanced inhibitory activity. capes.gov.brnih.gov This work led to the development of NU6102, a potent CDK1 and CDK2 inhibitor, demonstrating the value of the cyclohexylmethyl moiety in the design of kinase inhibitors. capes.gov.br
| Compound | CDK1/cyclinB IC₅₀ (nM) | CDK2/cyclinA3 IC₅₀ (nM) |
| NU6102 (3) | 9.5 | 5.4 |
| 4'-hydroxy derivative (25) | 94 | 69 |
| 4'-monomethylsulfonamide derivative (28) | 9 | 7.0 |
| 4'-carboxamide derivative (34) | 67 | 64 |
| Data sourced from Hardcastle et al., 2004. capes.gov.brnih.gov |
Role in Agrochemical Development
In agrochemical science, this compound is used to create new molecules for crop protection. The resulting sulfonyl derivatives are investigated for their potential as effective pesticides and herbicides.
Formulation of Pesticides and Herbicides
This compound serves as a building block for the synthesis of active ingredients in agrochemical formulations. Research has focused on creating sulfonamide derivatives with fungicidal properties.
In one study, eighteen N-substituted phenyl-2-acyloxycyclohexylsulfonamides were designed and synthesized. mdpi.comnih.gov These compounds were created by reacting N-substituted phenyl-2-hydroxyl-cycloalkylsulfonamides with an acyl chloride. mdpi.com The research aimed to improve upon the known fungicidal activity of 2-hydroxycycloalkylsulfonamides. mdpi.com The screening of these novel compounds led to the identification of a highly active fungicide candidate, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (III-18), demonstrating the utility of this chemical scaffold in formulating new fungicides. mdpi.comnih.gov
Impact on Crop Protection Research
Research utilizing derivatives of this compound has had a tangible impact on the search for new crop protection agents. The development of novel cycloalkylsulfonamides has yielded compounds with efficacy comparable or superior to existing commercial fungicides.
The compound N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (III-18) showed excellent fungicidal activity against Botrytis cinerea, a fungus that causes grey mold disease in many crops. mdpi.comnih.gov In in vitro tests, its efficacy was slightly better than the commercial fungicide procymidone (B1679156). mdpi.comnih.gov Furthermore, in tests on living cucumber leaves, the control effect of compound III-18 was superior to the fungicide cyprodinil. mdpi.comnih.gov The new compound was also found to have a broader spectrum of fungicidal activity than chlorothalonil, another widely used fungicide. mdpi.com These findings represent a significant advancement in identifying lead compounds for the development of next-generation fungicides.
| Compound | EC₅₀ (µg/mL) vs. Botrytis cinerea | EC₈₀ (µg/mL) vs. Botrytis cinerea |
| Compound III-18 | 4.17 | 17.15 |
| Procymidone (Commercial Fungicide) | 4.46 | 35.02 |
| Data sourced from Shan et al., 2013. mdpi.comnih.gov |
Mechanistic Studies of Biological Activity of this compound Derivatives
The development of derivatives from this compound, primarily through the formation of cyclohexylmethanesulfonamides, has opened avenues for investigating their potential in both medicinal and agrochemical applications. These derivatives, characterized by the stable cyclohexylmethanesulfonyl core, have been the subject of research to understand their biological activities, particularly as antimicrobial, anticancer, and anti-inflammatory agents.
The search for novel antimicrobial agents is a critical area of research, driven by the increasing challenge of resistance to existing drugs in both agriculture and medicine. Derivatives of this compound, specifically cyclohexyl sulfonamides, have been synthesized and evaluated for their efficacy against various plant pathogens.
Detailed research into novel hydantoin (B18101) cyclohexyl sulfonamide derivatives has demonstrated significant antifungal and antibacterial properties. nih.gov Bioassays revealed that many of these compounds exhibit potent inhibitory activity against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, as well as the plant pathogenic bacterium Erwinia carotorora. nih.gov For instance, compound 3h in the study showed an impressive in vivo inhibition rate of 91.01% against B. cinerea, surpassing the performance of the commercial fungicide iprodione (B1672158) (84.07%). nih.gov Another derivative, compound 3w , was also highly effective against B. cinerea, with a half-maximal effective concentration (EC₅₀) of 4.80 μg/ml, which was lower than that of iprodione. nih.govresearchgate.net
Against S. sclerotiorum, compound 3q had an EC₅₀ value of 1.44 μg/ml, nearly matching that of iprodione (1.39 μg/ml). nih.gov Furthermore, compounds 3i and 3w were particularly effective in inhibiting both the mycelial growth and the sclerotia of S. sclerotiorum. nih.gov In the realm of antibacterial activity, compounds 3h , 3r , and 3s displayed excellent efficacy against E. carotorora, with EC₅₀ values of 2.65, 4.24, and 4.29 μg/ml, respectively, proving superior to streptomycin (B1217042) sulfate (B86663) (5.96 μg/ml). nih.gov These findings underscore the potential of hydantoin cyclohexyl sulfonamides as promising candidates for new antimicrobial agents in agriculture. nih.gov
Further structural modifications, such as incorporating a stilbene (B7821643) fragment into the cyclohexyl sulfonamide structure, have been explored to enhance antifungal activity against Botrytis cinerea. acs.org This design strategy, which combines different pharmacologically active fragments, led to the synthesis of a series of stilbene cyclohexyl sulfonamide derivatives. Bioassay results indicated that while in vitro activity against the mycelium was moderate, several compounds demonstrated excellent in vivo antifungal efficacy. acs.org Specifically, compounds II-9 , II-11 , and II-15 provided outstanding control of B. cinerea on strawberries, with inhibition rates of 97.0%, 92.8%, and 91.6% respectively at a concentration of 400 μg/mL. This level of activity surpassed that of the commercial control agents boscalid (B143098) (51.4%) and procymidone (85.0%). acs.org
Table 1: Antibacterial and Antifungal Activity of Cyclohexyl Sulfonamide Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Result | Source |
| Hydantoin Cyclohexyl Sulfonamide (3h ) | Botrytis cinerea | In vivo Inhibition Rate | 91.01% | nih.gov |
| Hydantoin Cyclohexyl Sulfonamide (3w ) | Botrytis cinerea | EC₅₀ | 4.80 µg/ml | nih.gov |
| Hydantoin Cyclohexyl Sulfonamide (3q ) | Sclerotinia sclerotiorum | EC₅₀ | 1.44 µg/ml | nih.gov |
| Hydantoin Cyclohexyl Sulfonamide (3h ) | Erwinia carotorora | EC₅₀ | 2.65 µg/ml | nih.gov |
| Hydantoin Cyclohexyl Sulfonamide (3r ) | Erwinia carotorora | EC₅₀ | 4.24 µg/ml | nih.gov |
| Hydantoin Cyclohexyl Sulfonamide (3s ) | Erwinia carotorora | EC₅₀ | 4.29 µg/ml | nih.gov |
| Stilbene Cyclohexyl Sulfonamide (II-9 ) | Botrytis cinerea (on strawberry) | Control Efficacy | 97.0% | acs.org |
| Stilbene Cyclohexyl Sulfonamide (II-11 ) | Botrytis cinerea (on strawberry) | Control Efficacy | 92.8% | acs.org |
| Stilbene Cyclohexyl Sulfonamide (II-15 ) | Botrytis cinerea (on strawberry) | Control Efficacy | 91.6% | acs.org |
While direct research on the anticancer and anti-inflammatory properties of this compound derivatives is limited, studies on closely related structures, such as 2-oxocycloalkylsulfonamides, provide valuable insights. These compounds share the core sulfonamide and cycloalkyl features, suggesting a potential for similar biological activities.
A study on a series of novel 2-oxocycloalkylsulfonamides revealed good inhibitory activities against several human tumor cell lines, including HL-60 (promyelocytic leukemia), BGC-823 (gastric cancer), Bel-7402 (hepatocellular carcinoma), and KB (nasopharyngeal carcinoma). nih.gov Interestingly, the research found a correlation between the antifungal and antitumor activities of these compounds. The derivatives that displayed the most potent fungicidal activity also exhibited the best antitumor performance. nih.gov Specifically, compounds 4A(10) , 4A(11) , 4A(12) , and 4B(3) were highlighted for having relatively strong antitumor activities alongside their excellent fungicidal effects against B. cinerea. nih.gov This dual activity suggests a potentially broad mechanism of action that could be valuable for developing new therapeutic agents.
While specific mechanistic studies on the anti-inflammatory action of this compound derivatives are not extensively documented in publicly available research, the general class of sulfonamides is known to possess anti-inflammatory properties. researchgate.net Furthermore, a product listing for cyclohexylmethanesulfonamide (B2885003) notes its use in animal studies as an anti-inflammatory agent and suggests potential cancer chemopreventive properties, though the primary research data is not cited. biosynth.com This indicates that the core structure is of interest for its potential anti-inflammatory and anticancer effects, warranting further investigation.
Table 2: Antitumor Activity of 2-Oxocycloalkylsulfonamide Derivatives
| Compound | Target Cell Line | Biological Activity | Source |
| 4A(10) | HL-60, BGC-823, Bel-7402, KB | Good Inhibitory Activity | nih.gov |
| 4A(11) | HL-60, BGC-823, Bel-7402, KB | Good Inhibitory Activity | nih.gov |
| 4A(12) | HL-60, BGC-823, Bel-7402, KB | Good Inhibitory Activity | nih.gov |
| 4B(3) | HL-60, BGC-823, Bel-7402, KB | Good Inhibitory Activity | nih.gov |
Analytical and Spectroscopic Characterization Methodologies in Research on Cyclohexylmethanesulfonyl Chloride
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed characterization of Cyclohexylmethanesulfonyl Chloride, offering non-destructive and highly sensitive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the cyclohexyl ring and the methylene (B1212753) group adjacent to the sulfonyl chloride moiety. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group. The protons on the methylene bridge (-CH₂-SO₂Cl) would appear as a downfield signal due to this deshielding effect. The protons on the cyclohexyl ring would produce a complex pattern of overlapping multiplets in the upfield region. At room temperature, the rapid chair-to-chair interconversion of the cyclohexane (B81311) ring often results in a time-averaged spectrum where the axial and equatorial protons may not be individually resolved, leading to a single, broad signal for all the cyclohexane protons. youtube.com However, low-temperature NMR studies could potentially resolve these into distinct axial and equatorial signals. youtube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the methylene group (-CH₂-SO₂Cl) is expected to be significantly downfield due to the strong deshielding effect of the adjacent sulfonyl chloride group. The carbons of the cyclohexyl ring will appear at characteristic chemical shifts for cycloalkanes, with slight variations depending on their position relative to the methanesulfonyl chloride substituent. docbrown.infowisc.edu
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Protons/Carbons |
| ¹H | 3.5 - 4.0 | Triplet | -CH₂-SO₂Cl |
| ¹H | 1.0 - 2.0 | Multiplet | Cyclohexyl protons |
| ¹³C | 60 - 70 | - | -CH₂-SO₂Cl |
| ¹³C | 25 - 40 | - | Cyclohexyl carbons |
Note: These are predicted values based on the analysis of similar structures. Experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
S=O Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O) are expected in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. These are typically very intense and sharp peaks, providing a clear indication of the sulfonyl chloride functionality.
C-H Stretching: The aliphatic C-H stretching vibrations from the cyclohexyl and methylene groups are expected to appear in the region of 2850-2950 cm⁻¹.
S-Cl Stretching: The stretching vibration of the sulfur-chlorine bond (S-Cl) is expected to be observed in the lower frequency region of the spectrum, typically between 550-850 cm⁻¹. orgchemboulder.com
CH₂ Bending: The scissoring and wagging vibrations of the methylene group can also be observed. orgchemboulder.com
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | 1365 - 1375 | Strong |
| Symmetric S=O Stretch | 1170 - 1180 | Strong |
| C-H Stretch (aliphatic) | 2850 - 2950 | Medium-Strong |
| S-Cl Stretch | 550 - 850 | Medium |
| CH₂ Wag | 1150 - 1300 | Medium |
Note: These are predicted values based on the analysis of similar structures. Experimental values may vary.
Raman Spectroscopy and its Enhanced Variants
Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing symmetric bonds that are weak or absent in the IR spectrum. While ionic compounds like simple chlorides can be challenging to detect directly with Raman spectroscopy, the covalent bonds within this compound produce distinct Raman signals. escholarship.org
The Raman spectrum of this compound is expected to show characteristic peaks for the S=O and S-Cl bonds. The symmetric S=O stretch is typically a strong and polarized band in the Raman spectrum. The C-C and C-H vibrations of the cyclohexyl ring will also be prominent. Enhanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed for trace-level detection by adsorbing the compound onto a nanostructured metallic surface, although this is more relevant for specific applications rather than routine characterization.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Symmetric S=O Stretch | 1170 - 1180 | Strong, Polarized |
| Asymmetric S=O Stretch | 1365 - 1375 | Medium |
| S-Cl Stretch | 550 - 850 | Medium |
| C-C Ring Vibrations | 800 - 1200 | Medium-Strong |
| C-H Stretch | 2850 - 2950 | Strong |
Note: These are predicted values based on the analysis of similar structures. Experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its fragmentation pattern upon ionization. The molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak and any chlorine-containing fragments will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways for this compound would likely involve:
Loss of Chlorine: Cleavage of the S-Cl bond to lose a chlorine radical (·Cl), resulting in a [M-35]⁺ or [M-37]⁺ fragment.
Loss of the Sulfonyl Chloride Group: Fragmentation involving the loss of the ·SO₂Cl radical.
Fragmentation of the Cyclohexyl Ring: Cleavage of the C-C bonds within the cyclohexane ring, leading to a series of smaller fragment ions. The cyclohexyl cation (C₆H₁₁⁺) at m/z 83 is a likely prominent fragment.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
| 196/198 | [C₇H₁₃SO₂Cl]⁺ | Molecular Ion (M⁺, M+2⁺) |
| 161 | [C₇H₁₃SO₂]⁺ | Loss of ·Cl |
| 97 | [SO₂Cl]⁺ | Sulfonyl chloride cation |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Note: These are predicted fragmentation patterns. The relative intensities of the peaks will depend on the ionization energy and the stability of the fragments.
Chromatographic Methods for Separation and Quantification in Research
Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound.
A typical GC method for this compound would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time with good peak shape.
It is important to note that sulfonyl chlorides can be prone to degradation at high temperatures, which could potentially lead to the formation of byproducts in the GC system. nih.gov Therefore, careful optimization of the injector and oven temperatures is crucial for accurate analysis. Derivatization to more thermally stable analogues, such as sulfonamides, can also be employed for quantitative analysis if degradation is a significant issue. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related sulfonyl chloride compounds. While specific validated methods for this compound are not extensively published in publicly available literature, methodologies for structurally similar compounds, such as methanesulfonyl chloride, provide a foundational understanding.
A reverse-phase HPLC (RP-HPLC) method is often the approach of choice. For instance, a method for methanesulfonyl chloride utilizes a C18 column, such as a Waters XBridge C18, with a gradient elution. The mobile phase typically consists of a mixture of water and acetonitrile. To enhance peak shape and resolution, an acid, such as trifluoroacetic acid (0.05% v/v), may be added to both the aqueous and organic components of the mobile phase. Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths.
Due to the lack of a strong chromophore in sulfonyl chlorides, direct UV detection can be challenging, especially for trace-level analysis. In such cases, derivatization is a valuable strategy. This involves reacting the sulfonyl chloride with a UV-active reagent to produce a derivative that can be readily detected. For example, methanesulfonyl chloride can be derivatized with benzylamine (B48309) to introduce an aromatic group, significantly enhancing its UV absorbance and, consequently, the sensitivity of the HPLC method.
A typical HPLC system configuration for the analysis of a sulfonyl chloride after derivatization might include:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent variation of %B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV/DAD at a specified wavelength |
| Column Temperature | Ambient or controlled |
This table represents a generalized set of HPLC conditions and would require optimization and validation for the specific analysis of this compound.
Development of Analytical Standards
The development and use of well-characterized analytical standards are critical for the accurate quantification of this compound and the identification of its impurities. An analytical standard is a highly purified compound against which other samples are compared. Commercial suppliers of this compound often provide a certificate of analysis indicating a purity of ≥98%. chemimpex.com
The establishment of a primary reference standard for this compound involves its synthesis followed by rigorous purification, typically through techniques like recrystallization or preparative chromatography. The purity of this standard is then confirmed using a battery of analytical methods, including NMR, Mass Spectrometry (MS), and elemental analysis, to confirm its structure and identify any residual impurities.
Once a primary standard is established, it can be used to prepare calibration curves in analytical methods like HPLC. This allows for the accurate determination of the concentration of this compound in unknown samples by comparing their analytical response to that of the standard. Furthermore, these standards are utilized in spiking studies to confirm the identity of the main peak in a chromatogram and to assess the recovery of the analytical method.
Impurity Identification and Characterization in Process Research
The identification and characterization of impurities in this compound are of paramount importance, as their presence can affect the yield, purity, and safety of the final products in which it is used. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.
A powerful technique for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This hyphenated technique combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This data is invaluable for the tentative identification of unknown impurities.
For example, in the synthesis of other pharmaceutical intermediates, LC-MS has been instrumental in identifying process-related impurities. beilstein-journals.orgniscpr.res.in By analyzing the mass spectra of impurity peaks, chemists can propose structures, which can then be confirmed by synthesizing the suspected impurity and comparing its chromatographic and spectroscopic properties to the one observed in the sample.
Common types of process-related impurities in the synthesis of sulfonyl chlorides might include:
Unreacted starting materials: Residual reactants from the synthetic steps.
By-products: Formed through side reactions occurring during the synthesis.
Degradation products: Resulting from the decomposition of the desired product, often through hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.
The general workflow for impurity identification and characterization involves:
Detection: Utilizing a non-specific detection method, like mass spectrometry, coupled with HPLC to detect all potential impurities.
Isolation: If necessary, isolating the impurity using preparative HPLC for further structural elucidation.
Structural Elucidation: Employing spectroscopic techniques such as NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) to determine the exact structure of the impurity.
Synthesis: Synthesizing the proposed impurity to confirm its identity through co-injection with the original sample in an HPLC analysis.
This systematic approach ensures a thorough understanding of the impurity profile of this compound, which is essential for process optimization and quality control.
Computational and Theoretical Chemistry Studies of Cyclohexylmethanesulfonyl Chloride
Quantum Mechanical Calculations for Reaction Pathways and Intermediates
Quantum mechanical (QM) calculations are fundamental to elucidating the detailed mechanisms of chemical reactions, including those involving sulfonyl chlorides. researchgate.netnih.gov These calculations can map potential energy surfaces, identify transition states, and characterize intermediates, providing a step-by-step view of how reactants are converted to products. nih.gov For reactions of Cyclohexylmethanesulfonyl Chloride, such as hydrolysis or aminolysis, QM methods can predict the most likely reaction pathways.
Studies on simpler analogs like methanesulfonyl chloride and benzenesulfonyl chloride have established that nucleophilic substitution at the sulfur atom is a key reaction pathway. nih.govresearchgate.net For most alkanesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2-type) mechanism is generally favored over a unimolecular (SN1) pathway. mdpi.com This involves the direct attack of a nucleophile on the sulfur atom, proceeding through a high-energy trigonal bipyramidal transition state. researchgate.net
Hydrolysis and Solvolysis Mechanisms: Theoretical calculations, such as those using Density Functional Theory (DFT) or ab initio methods, can model the solvolysis of this compound in various solvents. researchgate.netarxiv.org For the hydrolysis of methanesulfonyl chloride, QM studies have shown that the reaction proceeds via a concerted SN2 mechanism. researchgate.net The role of solvent molecules is crucial; they can act as catalysts by stabilizing the transition state through hydrogen bonding. researchgate.net For instance, the activation barrier for hydrolysis is significantly lowered when one or more water molecules participate in the transition state, acting as a general base to assist in proton transfer. researchgate.net It is expected that this compound would follow a similar mechanism, with the bulky cyclohexyl group potentially influencing the steric accessibility of the sulfur center.
Reaction with Amines (Sulfonamide Formation): The formation of sulfonamides is a critical application of sulfonyl chlorides. rsc.org QM calculations can model the reaction between this compound and various amines. Theoretical studies on the reaction of tosyl chloride with N-silylamines, for example, have been used to compare the exothermicities of reactions involving sulfonyl chlorides versus sulfonyl fluorides. nih.gov These calculations indicate that the reaction with sulfonyl chlorides is a kinetically controlled process involving the nucleophilic attack of the amine at the sulfur center. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum mechanics excels at describing the electronic details of a reaction, molecular modeling and, specifically, molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed-phase environment, such as in a solvent. youtube.commdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into solvation, conformational changes, and transport properties. mdpi.com
For this compound, MD simulations can be employed to understand its behavior in aqueous or organic solvents. Key applications include:
Solvation Structure: Simulations can reveal how solvent molecules (e.g., water) arrange themselves around the sulfonyl chloride group and the nonpolar cyclohexyl moiety. This is crucial as the local solvent environment can significantly impact reaction rates and mechanisms. nih.gov Studies on related ions have shown how hydration shell structure and dynamics are fundamental to molecular interactions at interfaces. rsc.org
Conformational Analysis: The cyclohexyl ring in this compound can adopt different conformations (e.g., chair, boat). MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers in solution, which can influence its reactivity.
Protein-Ligand Interactions: If a derivative of this compound is designed as a drug candidate, MD simulations can be used to study its binding to a target protein. mdpi.com These simulations provide a dynamic picture of the binding process, revealing key interactions, the role of water molecules in the binding site, and the stability of the protein-ligand complex over time. nih.gov
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful approach by treating the reactive core of the system (e.g., the sulfonyl chloride group and the attacking nucleophile) with high-level quantum mechanics, while the surrounding solvent and non-reacting parts of the molecule are treated with more computationally efficient molecular mechanics. nih.gov This approach allows for the accurate modeling of reaction energetics within a realistic, dynamic solvent environment.
Prediction of Reactivity and Selectivity
Computational chemistry offers various tools to predict the reactivity and selectivity of molecules like this compound without the need for extensive experimentation. nih.gov This is particularly valuable in synthetic planning and drug discovery.
Electronic Structure and Reactivity Descriptors: Quantum mechanical calculations can determine a range of electronic properties that serve as reactivity descriptors. chemrxiv.org For this compound, these include:
Partial Atomic Charges: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Calculating the partial charge on the sulfur atom can quantify its susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an electrophile like this compound, the LUMO is typically localized on the sulfonyl group, and its energy and shape indicate the preferred site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the sulfur atom would show a strong positive potential, indicating it as the primary site for electrophilic reactions.
Machine Learning and Data-Driven Models: In recent years, machine learning (ML) and data science have emerged as powerful tools for predicting chemical reactivity. nih.govnih.gov By training models on large datasets of known reactions, it is possible to predict the outcome of new reactions. nih.gov For this compound, such models could predict its reactivity with a wide range of nucleophiles or its success in specific named reactions. These models often use a combination of cheminformatics descriptors and quantum mechanically calculated properties to represent the molecules. nih.gov
Structure-Activity Relationship (SAR) Modeling for Derivatives
This compound is a building block used to synthesize more complex molecules, particularly sulfonamides, which are a prominent class of therapeutic agents. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov
If a series of sulfonamide derivatives were synthesized from this compound by reacting it with various amines, a QSAR study could be performed to build a predictive model for their biological activity (e.g., enzyme inhibition). magtech.com.cnresearchgate.net The typical workflow for a QSAR study involves:
Data Set Preparation: A series of compounds with varying amine substituents attached to the sulfonyl group of the parent molecule is synthesized and their biological activity (e.g., IC50) is measured.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D/2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, surface area). nih.govresearchgate.net
Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that links a subset of the calculated descriptors to the observed biological activity. mdpi.com
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). mdpi.com
A validated QSAR model for derivatives of this compound could be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and helping to understand the key structural features required for activity. nih.govyoutube.comslideshare.net For example, a model might reveal that higher activity is associated with specific hydrogen bonding capabilities or a certain lipophilicity range in the substituent.
Process Development and Scale Up Research for Cyclohexylmethanesulfonyl Chloride
The transition of a chemical synthesis from a laboratory curiosity to a viable industrial process is a complex undertaking that requires rigorous process development and scale-up research. For Cyclohexylmethanesulfonyl Chloride, a key intermediate in various chemical syntheses, this involves a multifaceted approach to ensure the manufacturing process is safe, efficient, robust, and economically viable. This section details the critical stages of this journey, from initial route selection to the implementation of advanced manufacturing technologies.
Environmental Impact and Safety Research in the Context of Cyclohexylmethanesulfonyl Chloride
Academic Studies on Environmental Fate and Transformations of Chlorinated Compounds
The environmental persistence of chlorinated compounds is a significant concern. Many are known for their slow biodegradation rates, leading to long residence times in aquatic environments. humboldt.edu However, natural processes such as photodegradation, facilitated by sunlight, can contribute to their breakdown. humboldt.edu The presence of dissolved organic matter in natural waters can enhance this process by producing reactive species like hydrated electrons and hydroxyl radicals that can degrade chlorinated compounds. humboldt.edu
It is important to note that the transformation of one contaminant can lead to the formation of intermediate compounds, some of which may also be of environmental concern. clu-in.org Therefore, a complete understanding of the degradation pathways is essential for a comprehensive environmental risk assessment.
Research on Waste Minimization and Green Chemistry in Synthesis
In recent years, there has been a significant push towards the adoption of "green chemistry" principles in chemical synthesis to minimize waste and reduce the use of hazardous substances. chemijournal.com For the synthesis of sulfonyl chlorides, traditional methods often involve toxic and corrosive reagents. nih.gov Research has focused on developing more environmentally benign alternatives.
One promising approach is the use of water as a solvent, which is non-flammable, non-toxic, and readily available. rsc.orgmdpi.com Studies have demonstrated the successful synthesis of sulfonyl chlorides and bromides from thiols and disulfides using an oxidizing agent and a halide source in water, often with high yields and short reaction times. rsc.org This method avoids the use of volatile organic solvents, which are a major source of environmental pollution. rsc.org
Another green chemistry strategy involves the use of alternative reagents to replace hazardous ones. For example, N-chlorosuccinimide has been used as a chlorinating agent in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts, offering a more convenient and environmentally friendly route. researchgate.net Furthermore, research into the reduction of sulfonyl chlorides has identified methods that avoid harsh reagents. organic-chemistry.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to waste minimization by reducing the need for purification of intermediates. nih.gov
These green chemistry approaches, while not specifically documented for Cyclohexylmethanesulfonyl Chloride, offer a clear pathway for its more sustainable production, minimizing the generation of hazardous waste.
Laboratory Safety Protocols and Risk Mitigation in Research
The handling of reactive chemicals like this compound, which belongs to the sulfonyl chloride class, demands strict adherence to laboratory safety protocols to mitigate risks of exposure and accidents.
An Exposure Control Plan (ECP) is a written document that outlines the procedures and controls necessary to protect workers from exposure to hazardous chemicals. thelawsongroup.comchemscape.com The development of an ECP is considered a best practice and may be required by regulatory bodies. chemscape.com The core components of an ECP include an assessment of exposure risks, the selection and implementation of control measures, and procedures for monitoring workplace exposure. thelawsongroup.com
For a compound like this compound, the ECP would detail the specific hazards, including its potential to cause severe skin burns and eye damage, and its reactivity with water. uga.edufishersci.com Control measures would encompass engineering controls (e.g., fume hoods), administrative controls (e.g., restricting access), and the mandatory use of personal protective equipment (PPE). wmich.edu
Table 1: Key Elements of a Chemical Exposure Control Plan
| Element | Description |
|---|---|
| Hazard Identification | Detailed information on the physical and health hazards of the chemical. |
| Exposure Assessment | Evaluation of the potential for worker exposure during handling and use. |
| Control Measures | Implementation of engineering controls, work practices, and PPE. thelawsongroup.com |
| Training | Education of all personnel on the hazards and safety procedures. nj.gov |
| Emergency Procedures | Clear instructions for responding to spills, fires, and personal exposure. sigmaaldrich.com |
| Plan Review | Periodic review and updating of the ECP to ensure its effectiveness. |
The proper handling and storage of sulfonyl chlorides are crucial for preventing accidents and ensuring the integrity of the chemical. These compounds are typically moisture-sensitive and can react violently with water, liberating toxic and corrosive gases like hydrogen chloride. fishersci.comnj.govfishersci.com
Handling:
Always work in a well-ventilated area, preferably under a chemical fume hood. fishersci.comfishersci.com
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. fishersci.comfishersci.com
Avoid inhalation of vapors and direct contact with skin and eyes. sigmaaldrich.compharmaguideline.com
Use compatible equipment and avoid materials that can be corroded by the chemical or its reaction products.
Grounding and bonding may be necessary to prevent static discharge, which could be an ignition source. fishersci.com
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area. sigmaaldrich.comfishersci.com
Keep away from water and moisture. fishersci.comfishersci.com Storage under an inert atmosphere, such as nitrogen, is often recommended. fishersci.com
Segregate from incompatible materials, which include strong oxidizing agents, strong bases, alcohols, and amines. fishersci.comnj.gov
Store in a designated corrosives area. fishersci.comfishersci.com
Table 2: Incompatible Materials with Sulfonyl Chlorides
| Material Class | Examples | Potential Hazard |
|---|---|---|
| Water/Moisture | - | Reacts to form corrosive acids and toxic gases. nj.govfishersci.com |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Violent reaction. nj.gov |
| Oxidizing Agents | Perchlorates, nitrates | Fire and explosion risk. nj.gov |
The disposal of this compound and its contaminated materials must be handled as hazardous waste in compliance with local, state, and federal regulations. nj.gov Improper disposal can lead to environmental contamination and pose a danger to public health. rumpke.commydisposal.com
Research into the disposal of chlorinated and corrosive chemical waste focuses on methods that neutralize the hazard before final disposal. For sulfonyl chlorides, this often involves careful, controlled reaction with a suitable neutralizing agent. However, pouring such chemicals down the drain is strictly prohibited as it can lead to the generation of toxic gases and damage to plumbing and wastewater treatment systems. rumpke.com
Solid waste contaminated with this compound, such as used gloves and absorbent materials from a spill, should be collected in a sealed, properly labeled container for hazardous waste pickup. nj.gov For liquid waste, it may be necessary to neutralize it under controlled conditions as part of a laboratory procedure before it is collected for disposal. Some research has explored the capture of reactive species like thionyl chloride in a stable organic matrix to facilitate safer disposal. researchgate.net
All personnel handling chemical waste must be trained on the proper procedures and the risks involved. uga.edu Consulting with the institution's environmental health and safety department is essential to ensure compliance with all applicable regulations. nj.govrumpke.com
Future Research Directions and Emerging Trends for Cyclohexylmethanesulfonyl Chloride
Exploration of Novel Reactivity and Catalytic Systems
While traditionally used for creating sulfonamides and sulfonate esters, recent research has begun to explore the broader reactivity of sulfonyl chlorides, including cyclohexylmethanesulfonyl chloride. This involves treating them not just as simple electrophiles but as versatile building blocks capable of participating in more complex, catalyzed transformations.
A significant area of research is the transition-metal-catalyzed cross-coupling of sulfonyl chlorides. sioc-journal.cn These reactions proceed via a "desulfonylative" pathway, where the sulfonyl chloride group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. sioc-journal.cn This represents a paradigm shift from their classic role. For instance, copper-catalyzed cascade reactions have been developed to synthesize complex heterocyclic structures like sulfonylated benzothiophenes from alkynes and sulfonyl chlorides. rsc.org Such strategies avoid the need for multi-step syntheses of specialized precursors. rsc.org
Furthermore, the generation and reaction of novel radical species from sulfonyl chlorides are being investigated. For example, studies on β-lactamido N-sulfonyl radicals, generated from their corresponding chlorides, have shown that these radicals are electrophilic and can add to electron-rich olefins without undergoing premature desulfonylation. acs.org Silver(I) has also been employed as a catalyst for novel reactions between terminal arylacetylenes and sulfonyl chlorides to produce vinyl sulfones. sioc-journal.cn The development of photocatalytic systems, including those using heterogeneous, recyclable catalysts, also presents a promising avenue for activating sulfonyl chlorides under mild, visible-light conditions. acs.org
These explorations into new reactions and catalytic systems are expanding the synthetic utility of sulfonyl chlorides far beyond their traditional applications, positioning them as powerful tools in modern organic synthesis. magtech.com.cn
Targeted Synthesis of Advanced Pharmaceutical and Agrochemical Candidates
This compound is a valuable reagent for introducing the cyclohexylmethanesulfonyl moiety into organic molecules. chemimpex.com This is particularly relevant in the fields of medicinal chemistry and agrochemistry, where the sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents and crop protection chemicals. chemimpex.comresearchgate.net
Future research is focused on the targeted, rational design and synthesis of next-generation pharmaceutical and agrochemical candidates. The unique physicochemical properties conferred by the cyclohexylmethane group—such as lipophilicity and metabolic stability—make it an attractive component in drug design. chemimpex.com Researchers are leveraging this compound to create novel sulfonamides with enhanced biological activity, improved efficacy, and better bioavailability profiles. chemimpex.com
The application extends to the late-stage functionalization of known drugs, a strategy that can rapidly generate new analogues with potentially improved properties. rsc.org For example, while not specific to this compound, general sulfonation protocols have been successfully applied to modify complex drugs like naproxen (B1676952) and ibuprofen. rsc.org The development of sulfonamide-based drugs as anti-cancer agents and HIV protease inhibitors continues to be an active area of research, and versatile reagents like this compound are key to these efforts. magtech.com.cnresearchgate.net
| Area of Application | Role of this compound | Key Research Objective | Supporting Evidence |
|---|---|---|---|
| Pharmaceutical Development | Synthesis of sulfonamide-containing molecules | Enhance efficacy and bioavailability of drug candidates | chemimpex.com |
| Agrochemical Formulation | Creation of novel sulfonamide-based pesticides/herbicides | Improve crop protection with new modes of action | chemimpex.com |
| Advanced Materials | Preparation of fine chemicals and polymers | Develop materials with specific functional properties | chemimpex.com |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of sulfonyl chlorides can involve highly exothermic reactions and difficult-to-handle reagents, posing challenges for safe and scalable manufacturing. rsc.org To address these issues, a major emerging trend is the integration of their synthesis and subsequent reactions into continuous flow and automated systems. mdpi.comresearchgate.net
Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved process safety by minimizing the volume of hazardous material at any given time. rsc.orgnih.gov Several research groups have developed continuous flow protocols for producing sulfonyl chlorides. One such system uses multiple continuous stirred-tank reactors (CSTRs) coupled with a continuous filtration system and an automated process control scheme, leading to significant improvements in reliability and space-time yield. mdpi.comresearchgate.net Another approach uses a small-volume reactor (639 μL) with a short residence time (41 s) to achieve a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ for a model system, effectively preventing thermal runaway. rsc.org
Automated systems, which use real-time data from sensors (e.g., gravimetric balances, online NMR) to provide feedback control, further enhance process consistency and reliability. researchgate.netmdpi.comresearchgate.net These advanced manufacturing technologies are not only making the synthesis of compounds like this compound safer and more efficient but are also enabling scalable production for commercial manufacturing. mdpi.comresearchgate.net
| Methodology | Key Advantages Noted | Quantitative Finding | Reference |
|---|---|---|---|
| Automated continuous system with CSTRs and feedback control | Improved process consistency, reliability, and space-time yield | Space-time yield nearly doubled from optimized batch procedure | mdpi.comresearchgate.net |
| Continuous flow from disulfides/thiols using DCH | Exquisite control over parameters, improved safety | High space-time yield (6.7 kg L⁻¹ h⁻¹) achieved with short residence time (41 s) | rsc.org |
| Continuous flow using HNO₃/HCl/O₂ | Favorable environmental impact compared to other methods | Process Mass Intensity (PMI) of 15, lower than comparable methods | researchgate.net |
| Continuous flow for SO₂Cl₂-mediated reaction | Superior control of strong exotherms and gas evolution | Achieved a system throughput of 141 g/h for a key intermediate | nih.gov |
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A deeper, fundamental understanding of the structure, reactivity, and intermolecular interactions of this compound is being pursued through the application of advanced analytical and computational techniques. These methods provide insights that are crucial for optimizing reactions and designing new molecules.
Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental tools for characterization. acdlabs.com IR spectroscopy is particularly useful for identifying the strong characteristic absorption bands of the sulfonyl chloride group (S-O and S-Cl stretching). acdlabs.comcdnsciencepub.com High-resolution NMR spectroscopy allows for detailed structural elucidation and can be used to monitor reaction progress and determine conversion rates with high precision, for example, in the postsynthetic modification of metal-organic frameworks (MOFs). rsc.org
Computational chemistry , particularly Density Functional Theory (DFT), has become indispensable for investigating reaction mechanisms at the molecular level. nih.gov For example, DFT calculations have been used to study the chloride-chloride exchange reaction in arenesulfonyl chlorides, revealing that the reaction proceeds via an SN2 mechanism and explaining the counterintuitive acceleration of the reaction by bulky ortho-alkyl groups. nih.gov Hirshfeld surface analysis, another computational tool, provides detailed pictures of noncovalent interactions in the solid state. This has been used to contrast the interactions of sulfonyl fluorides and chlorides, revealing that the sulfonyl chloride group participates in hydrogen bonding while the fluoride (B91410) does not. nih.gov These advanced approaches provide a powerful complement to experimental work, enabling a more profound understanding of the chemical behavior of sulfonyl chlorides.
| Technique | Type of Insight Provided | Specific Example | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Functional group identification | Analysis of the S-Cl stretching band around 375 cm⁻¹ | acdlabs.comcdnsciencepub.com |
| ¹H-NMR Spectroscopy | Structural elucidation and reaction monitoring | Determining conversion rates (70-92%) in the modification of MOFs | rsc.org |
| Density Functional Theory (DFT) | Reaction mechanism and energetics | Elucidating the SN2 mechanism of chloride exchange in arenesulfonyl chlorides | nih.gov |
| Hirshfeld Surface Analysis | Visualization of intermolecular interactions | Comparing noncovalent interactions of sulfonyl chlorides vs. sulfonyl fluorides | nih.gov |
Sustainable and Eco-Friendly Synthesis Strategies
In line with the principles of green chemistry, significant research effort is being directed toward developing more sustainable and environmentally benign methods for synthesizing sulfonyl chlorides. researchgate.net Traditional methods often rely on harsh and toxic reagents like chlorosulfonic acid, generating significant waste. organic-chemistry.orgamazonaws.com
Emerging strategies focus on several key areas:
Safer Reagents and Starting Materials: One approach involves the use of S-alkylisothiourea salts, which are odorless and easily prepared from readily available materials. organic-chemistry.org Their oxidative chlorosulfonation using agents like N-chlorosuccinimide (NCS) or simple bleach proceeds under mild conditions and produces byproducts that can be recycled. organic-chemistry.orgorganic-chemistry.org Another method uses sulfonyl hydrazides with NCS or N-bromosuccinimide (NBS) under gentle conditions. nih.gov
Metal-Free and Aerobic Oxidation: To avoid heavy metal waste, metal-free catalytic systems are being developed. An environmentally benign synthesis of sulfonyl chlorides and bromides from thiols has been demonstrated using ammonium (B1175870) nitrate (B79036) in the presence of oxygen as the terminal oxidant, greatly reducing solvent use during purification. rsc.org
Photocatalysis: Visible-light photocatalysis offers a sustainable alternative to traditional methods that require harsh conditions. The use of heterogeneous, inexpensive, and recyclable carbon nitride-based photocatalysts allows for the synthesis of sulfonyl chlorides at room temperature. acs.org
Alternative Solvents and Reagents: Research into greener sulfonation explores the use of aqueous media to avoid organic solvents. rsc.org The use of solid sulfur dioxide surrogates, like the DABCO-SO₂ complex (DABSO), eliminates the need to handle gaseous SO₂, making the process safer and more convenient. organic-chemistry.org Other approaches aim to use SO₃ in liquid SO₂ as a highly atom-efficient method that minimizes waste streams. researchgate.net
These innovative and diverse strategies are paving the way for the production of this compound and other sulfonyl chlorides through processes that are safer, more efficient, and have a significantly smaller environmental footprint. amazonaws.comrsc.org
| Strategy | Starting Materials | Key Reagents/Conditions | Primary "Green" Advantage | Reference |
|---|---|---|---|---|
| NCS Chlorosulfonation | S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS), mild conditions | Avoids harsh reagents, byproduct is recyclable | organic-chemistry.org |
| Heterogeneous Photocatalysis | Arenediazonium salts | Potassium poly(heptazine imide), visible light, room temp. | Uses a cheap, recyclable catalyst and mild conditions | acs.org |
| Aerobic, Metal-Free Oxidation | Thiols | Ammonium nitrate, O₂ (balloon), aqueous HCl | Avoids metal catalysts and harsh oxidants, reduces solvent use | rsc.org |
| Aqueous Medium Sulfonation | (Hetero)aryl halides | Sodium sulfite, water | Avoids organic solvents and metal catalysts | rsc.org |
| SO₂ Surrogate Method | Anilines | DABSO (solid SO₂ source), Cu catalyst | Avoids handling of gaseous SO₂ | organic-chemistry.org |
Q & A
Q. What are the established methods for synthesizing Cyclohexylmethanesulfonyl Chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via two primary routes:
- Thiol Oxidation : Cyclohexylmethanethiol is oxidized using chlorine gas or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions. The reaction requires strict temperature control (0–5°C) to minimize side reactions like over-oxidation or hydrolysis .
- Chlorination of Sulfonic Acids : Cyclohexylmethanesulfonic acid is treated with PCl₅ or thionyl chloride (SOCl₂) under reflux. Excess reagents are removed under vacuum to isolate the product. Yields depend on the purity of the sulfonic acid precursor and the absence of moisture .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexyl and sulfonyl chloride moieties. The sulfonyl chloride group shows characteristic deshielded peaks at ~3.5 ppm (¹H) and 50–55 ppm (¹³C) .
- FT-IR : Strong S=O stretching vibrations at 1360–1370 cm⁻¹ and 1150–1160 cm⁻¹ confirm sulfonyl chloride functionality .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z ~182.6 for C₇H₁₁ClO₂S) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation of toxic vapors .
- Storage : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption using vermiculite .
Advanced Research Questions
Q. How does steric hindrance from the cyclohexyl group influence nucleophilic substitution reactions with amines?
The bulky cyclohexyl group reduces reactivity in SN₂ mechanisms, favoring SN₁ pathways in polar solvents (e.g., DMF). For example, reactions with primary amines proceed via a two-step process: (1) slow formation of a sulfonate intermediate, followed by (2) nucleophilic attack. Kinetic studies show a 30–40% decrease in reaction rates compared to less hindered analogs .
Q. How can researchers resolve contradictory data in reaction yields when using different solvents?
Contradictions often arise from solvent polarity and proticity. For instance:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance sulfonyl chloride stability but may reduce nucleophile accessibility due to high viscosity.
- Chlorinated Solvents (DCM, CHCl₃) : Improve solubility of hydrophobic substrates but risk side reactions (e.g., chlorination).
Methodological solution: Conduct time-resolved NMR or HPLC monitoring to identify optimal solvent-specific reaction windows .
Q. What strategies improve the purity of this compound for sensitive applications?
- Recrystallization : Use hexane/ethyl acetate (3:1) at –20°C to remove sulfonic acid impurities.
- Column Chromatography : Employ silica gel with a gradient of petroleum ether/acetone (95:5 to 85:15) to separate hydrolyzed byproducts .
- Low-Temperature Fractional Distillation : Effective for large-scale purification (bp ~120–125°C at 10 mmHg) .
Q. How does this compound’s stability vary under different pH and temperature conditions?
- Acidic Conditions (pH < 3) : Rapid hydrolysis to cyclohexylmethanesulfonic acid (t₁/₂ ≈ 2 hrs at 25°C).
- Neutral/Basic Conditions (pH 7–12) : Immediate decomposition via nucleophilic attack by OH⁻.
- Thermal Stability : Decomposes above 80°C, releasing SO₂ and HCl gases. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 85°C, indicating thermal instability .
Methodological Notes
- Contradictory Data Analysis : Always cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) to distinguish artifacts from true intermediates .
- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, stoichiometry) and identify synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
